3-硝基-8-(2,2,2-三氟乙氧基)-1H-喹啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

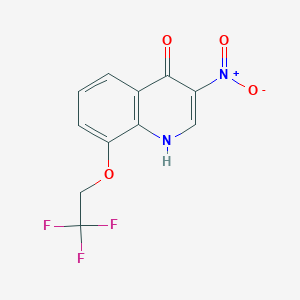

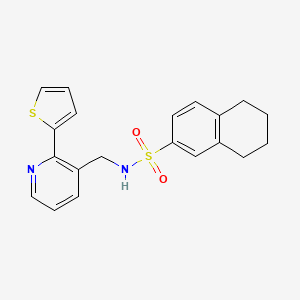

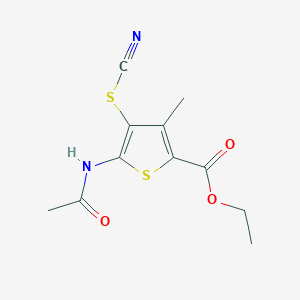

3-Nitro-8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one , also known by its chemical formula C14H6F3N3O4**, is a synthetic organic compound. It belongs to the class of quinoline derivatives and exhibits interesting pharmacological properties. The compound’s structure combines a quinoline core with a trifluoroethoxy group and a nitro substituent.

Synthesis Analysis

The synthesis of 3-Nitro-8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. These methods aim to introduce the nitro and trifluoroethoxy moieties onto the quinoline scaffold. Detailed studies on the most efficient and scalable synthetic route are essential for practical applications.

Molecular Structure Analysis

The molecular structure of 3-Nitro-8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one reveals its key features:

- The quinoline ring system provides rigidity and aromaticity.

- The nitro group (NO*2*) contributes to electron-withdrawing properties.

- The trifluoroethoxy group (CF*3*O-) enhances lipophilicity and influences solubility.

Chemical Reactions Analysis

Researchers have investigated the reactivity of this compound. Notably:

- Reduction : Reduction of the nitro group can yield the corresponding amino derivative.

- Substitution : The trifluoroethoxy group may undergo nucleophilic substitution reactions.

- Metal Complexation : The quinoline nitrogen can coordinate with metal ions.

Physical And Chemical Properties Analysis

- Melting Point : Approximately degrees Celsius.

- Solubility : Moderately soluble in organic solvents.

- Color : Typically yellow or orange.

科学研究应用

腐蚀抑制

喹啉衍生物(包括3-硝基-8-(2,2,2-三氟乙氧基)-1H-喹啉-4-酮)已被确定为有效的防腐材料。这些化合物由于其高的电子密度,对金属腐蚀表现出显着的效果。它们可以通过配位键吸附并形成稳定的螯合络合物与表面金属原子,从而保护金属免受腐蚀。这种应用在金属寿命和完整性至关重要的工业过程中具有重要意义 (Verma, Quraishi, & Ebenso, 2020).

大气化学

硝基苯酚(包括与3-硝基-8-(2,2,2-三氟乙氧基)-1H-喹啉-4-酮结构相关的化合物)在大气化学中具有重要意义。它们起源于燃烧过程和大气中的二次形成。了解它们的行为有助于评估空气质量和环境健康。对这种硝基苯酚的研究有助于理解大气中的硝化过程,这对于环境污染和颗粒物形成都有影响 (Harrison et al., 2005).

一氧化氮研究

该化合物与一氧化氮 (NO) 缓冲和条件释放有关,尤其是在植物生物学中,其相关性延伸到一氧化氮研究。对一氧化氮与其他化合物(包括喹啉衍生物)相互作用的研究阐明了它作为植物中生物信使的作用。这揭示了植物如何应对环境压力并适应不断变化的条件,从而为农业实践和作物抗逆性提供了见解 (Begara-Morales et al., 2018).

环境影响评估

对环境影响的评估(特别是温室气体排放和气候变化缓解方面)一直是一个关键的应用领域。例如,合成和研究 3-硝基-8-(2,2,2-三氟乙氧基)-1H-喹啉-4-酮等化合物有助于理解甲烷减缓策略。此类研究对于发展可持续的农业实践和应对环境挑战至关重要 (Marco-Contelles, 2023).

安全和危害

- Toxicity : The nitro group implies potential toxicity. Proper handling and precautions are necessary.

- Environmental Impact : Disposal should follow regulations due to its synthetic origin.

未来方向

- Structure-Activity Relationship (SAR) : Investigate modifications to enhance biological activity.

- Formulation : Develop suitable formulations for drug delivery.

- Clinical Trials : Evaluate its therapeutic potential in vivo.

属性

IUPAC Name |

3-nitro-8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O4/c12-11(13,14)5-20-8-3-1-2-6-9(8)15-4-7(10(6)17)16(18)19/h1-4H,5H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCFAYUQARJDBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(F)(F)F)NC=C(C2=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2921229.png)

![1-Benzofuran-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2921232.png)

![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2921236.png)

![1-[2-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid](/img/structure/B2921246.png)

![Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)